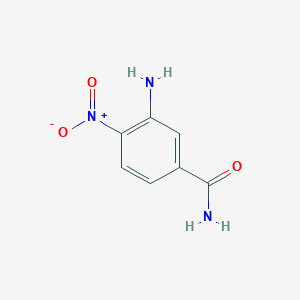

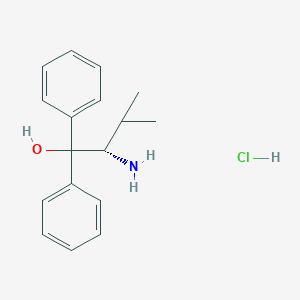

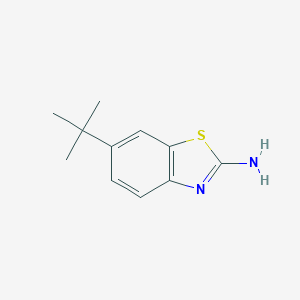

1-(2,6-dimethylphenyl)-1H-pyrrole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

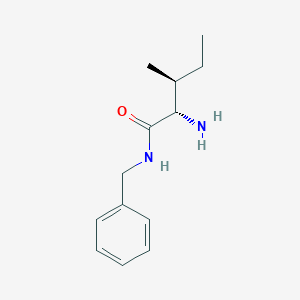

1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde (DMPPC) is an organic compound that is used in various scientific research applications. It is a derivative of pyrrole, a five-membered heterocyclic aromatic compound, and is composed of a phenyl ring and two methyl groups attached to the nitrogen atom. DMPPC is a versatile compound that is used in a range of applications including drug delivery, molecular imaging, and photodynamic therapy.

Scientific Research Applications

Synthesis and Characterization

Pyrrole derivatives, similar to 1-(2,6-dimethylphenyl)-1H-pyrrole-3-carbaldehyde, are synthesized and characterized to explore their chemical properties and potential applications. For instance, the synthesis of ethyl 4-(3-furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate through aldol condensation showcases the chemical reactivity of pyrrole chalcone derivatives and their utility in forming heterocyclic compounds such as oxirane, oxazoles, and pyrazoles (Singh et al., 2014). This demonstrates the compound's relevance in synthetic chemistry for creating a wide range of bioactive molecules.

Materials Science and Magnetism

The use of pyrrole derivatives in materials science, particularly in the development of single-molecule magnets, is noteworthy. A study highlighted the application of 1-methyl-1H-pyrrole-2-carbaldehyde oxime in synthesizing a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior (Giannopoulos et al., 2014). Such materials have potential in information storage technologies, demonstrating the broader applicability of pyrrole derivatives in advanced technological applications.

Catalysis and Polymerization

Pyrrole derivatives also play a crucial role in catalysis, particularly in the polymerization of ε-caprolactone. Research on lanthanide metal-organic frameworks using dimethylphenyl imidazole dicarboxylate-based structures for luminescence sensing shows the versatility of pyrrole-based compounds (Shi et al., 2015). These findings open up possibilities for using pyrrole derivatives as catalysts in polymerization reactions, contributing to the development of new polymeric materials with specific properties.

Chemical Reactivity and Functionalization

The chemical reactivity and potential for functionalization of pyrrole derivatives are areas of significant interest. Studies on the synthesis of functionalized pyrrole compounds, such as 5-acylethynylpyrrole-2-carbaldehydes, demonstrate the utility of mechanoactivated ethynylation for introducing functional groups into the pyrrole core (Tomilin et al., 2015). This method provides a straightforward approach to diversifying the chemical structures derived from pyrrole, highlighting the adaptability of these compounds for various synthetic applications.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2,6-dimethylphenyl isocyanate and N-(2,6-dimethylphenyl)-5-phenylimidazo , have been reported to interact with various biological targets. For instance, N-(2,6-dimethylphenyl)-5-phenylimidazo has been found to target Tyrosine-protein kinase Lck in humans .

Mode of Action

For example, Metalaxyl-M, a compound with a similar structure, disrupts fungal nucleic acid synthesis - RNA polymerase 1 .

Biochemical Pathways

A compound with a similar structure, (2,6-dimethylphenyl)arsonic acid, has been reported to induce apoptosis through the mitochondrial pathway . Another compound, dihydropyridinates (DHP − s), has been reported to influence the electronic structure and in turn hydride transfer chemistry .

Pharmacokinetics

A compound with a similar structure, 4-amino-n-(2,6-dimethylphenyl)benzamide (ly201116), was found to be well absorbed (approximately 94%) from the gastrointestinal tract following oral administration .

Result of Action

A compound with a similar structure, tris(2,6-dimethylphenyl) phosphate (tdmpp), has been reported to impair sexual differentiation of the brain .

properties

IUPAC Name |

1-(2,6-dimethylphenyl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-4-3-5-11(2)13(10)14-7-6-12(8-14)9-15/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYWMIOYSRBPAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B111611.png)

![[(E)-2-Aminoethenyl]dimethylamine](/img/structure/B111639.png)